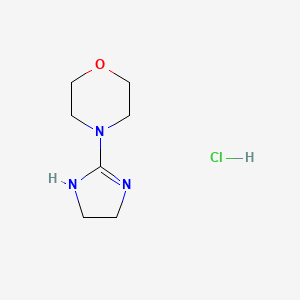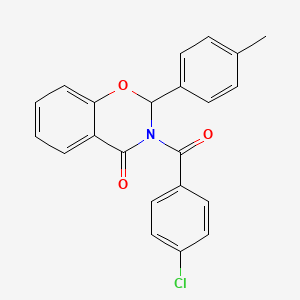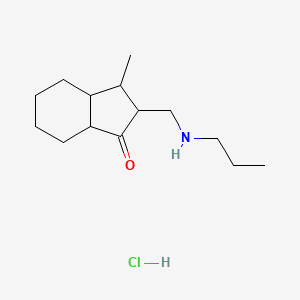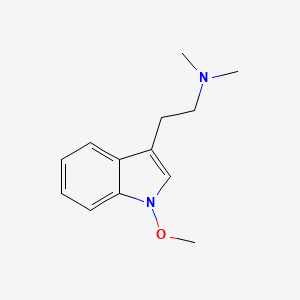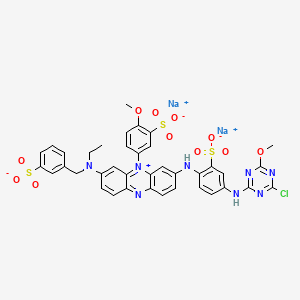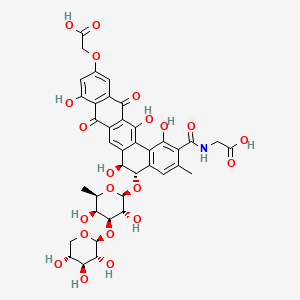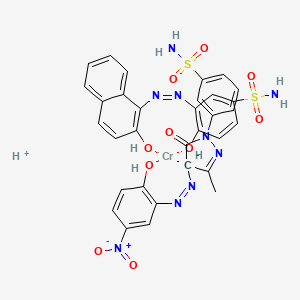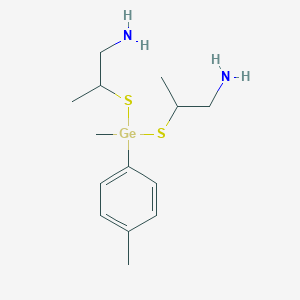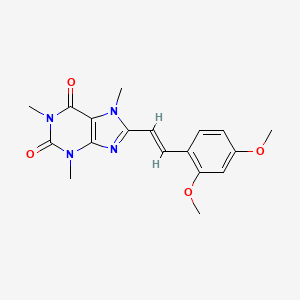
(E)-8-(2,4-Dimethoxystyryl)caffeine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2,4-Dimethoxystyryl)caffeine is a synthetic derivative of caffeine, characterized by the presence of a styryl group substituted with two methoxy groups at the 2 and 4 positions. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,4-Dimethoxystyryl)caffeine typically involves the reaction of caffeine with a suitable styryl derivative. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. In this case, the ylide derived from 2,4-dimethoxybenzyltriphenylphosphonium bromide reacts with caffeine to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Wittig reactions, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the formation of the (E)-isomer, which is typically more stable and biologically active than the (Z)-isomer.
Análisis De Reacciones Químicas
Types of Reactions
(E)-8-(2,4-Dimethoxystyryl)caffeine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the styryl group can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-8-(2,4-Dimethoxystyryl)caffeine has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of substituents on the reactivity of styryl derivatives.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of (E)-8-(2,4-Dimethoxystyryl)caffeine involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups and the styryl moiety play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparación Con Compuestos Similares
Similar Compounds
(E)-8-(2,4-Dimethoxystyryl)caffeine: Characterized by the presence of methoxy groups at the 2 and 4 positions.
(E)-8-(2,4-Dichlorostyryl)caffeine: Contains chlorine atoms instead of methoxy groups.
(E)-8-(2,4-Dimethylstyryl)caffeine: Contains methyl groups instead of methoxy groups.
Uniqueness
This compound is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
155271-21-9 |
|---|---|
Fórmula molecular |
C18H20N4O4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H20N4O4/c1-20-14(9-7-11-6-8-12(25-4)10-13(11)26-5)19-16-15(20)17(23)22(3)18(24)21(16)2/h6-10H,1-5H3/b9-7+ |
Clave InChI |
MGVNZUBFVRQANR-VQHVLOKHSA-N |
SMILES isomérico |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=C(C=C(C=C3)OC)OC |
SMILES canónico |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





